6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione

Catalog No.
S13742606
CAS No.
M.F
C7H13NO3S
M. Wt
191.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dion...

Product Name

6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione

IUPAC Name

6-oxa-2λ6-thia-9-azaspiro[4.5]decane 2,2-dioxide

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

InChI

InChI=1S/C7H13NO3S/c9-12(10)4-1-7(6-12)5-8-2-3-11-7/h8H,1-6H2

InChI Key

DQJGASVJPQXDFQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC12CNCCO2

6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione is a unique chemical compound characterized by its spirocyclic structure, which incorporates an oxygen atom, a sulfur atom, and a nitrogen atom within its framework. The molecular formula of this compound is C7H13NO3S, and it has a molecular weight of 191.25 g/mol. The compound's structure contributes to its potential reactivity and biological activity, making it a subject of interest in various scientific fields .

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can yield thiol or amine derivatives.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently employed.
  • Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions .

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions utilized. For example, oxidation may lead to sulfoxides or sulfones, while reduction can produce thiols or amines.

Research has indicated that 6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione exhibits potential biological activities. It is being investigated for its antimicrobial properties and possible anticancer effects. The mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This compound's unique structure may enhance its biological efficacy compared to other similar compounds.

The synthesis of 6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization of Precursor Molecules: This method involves the reaction of starting materials that contain necessary functional groups.
  • Solvent and Catalysts: Solvents such as dichloromethane or acetonitrile are often used alongside catalysts like triethylamine to facilitate the reaction.
  • Industrial Production: Large-scale synthesis may optimize these conditions for higher yields and efficiency, often including purification steps such as recrystallization or chromatography .

6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential therapeutic applications, including drug development.
  • Industry: Utilized in producing specialty chemicals and materials due to its unique properties.

Studies on the interactions of 6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione with biological systems are ongoing. The compound may interact with various enzymes or receptors, influencing biological pathways that could lead to therapeutic effects. Understanding these interactions is crucial for developing potential applications in medicine and pharmacology.

Several compounds share structural similarities with 6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
9-Oxa-2-thia-6-azaspiro[4.5]decane 2,2-dioxideC7H13NO3SSimilar spirocyclic structure but lacks specific substituents found in 6-Oxa compound
10-Methyl-6-Oxa-2lambda6-thia-9-azaspiro[4.5]decaneC8H15NO3SMethyl substitution alters reactivity and biological properties
6-Oxa-9-Azaspiro[4.5]decaneC8H15NOLacks sulfur in the structure, which may affect biological activity

Uniqueness of 6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione

The presence of both sulfur and oxygen heteroatoms within the spirocyclic framework distinguishes this compound from others in its class. This unique arrangement potentially enhances its reactivity and biological activity compared to similar compounds lacking these features .

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

191.06161445 g/mol

Monoisotopic Mass

191.06161445 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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